molecular formula C22H25NO4 B11400506 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11400506
M. Wt: 367.4 g/mol
InChI Key: OILNANSXUDIJSJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, systematically describes its structure. The benzofuran core is substituted with methyl groups at positions 4 and 6, while the acetamide side chain connects to a 3,4-dimethoxyphenethyl group. The molecular formula C22H25NO4 (molecular weight: 367.4 g/mol) reflects its 22 carbon atoms, 25 hydrogens, one nitrogen, and four oxygen atoms. Key functional groups include:

  • A benzofuran ring (C9H7O) with 4,6-dimethyl substitutions.
  • An acetamide linker (CH2CONH).
  • A phenethyl group (C8H10O2) with 3,4-dimethoxy substitutions.

The SMILES string CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C confirms the connectivity.

Constitutional Isomerism and Stereochemical Considerations

Constitutional isomerism arises from variations in bond connectivity. For C22H25NO4 , potential isomers include:

  • Positional isomers : Methyl groups on the benzofuran ring could shift to positions 5 and 7.
  • Functional group isomers : The acetamide group might relocate to the phenethyl moiety.

Stereochemical analysis reveals two chiral centers:

  • The benzylic carbon (C2) in the benzofuran ring.
  • The acetamide-linked carbon (C3).

However, the planar geometry of the benzofuran ring and restricted rotation around the amide bond limit stereoisomerism. Computational models suggest a single dominant conformer due to intramolecular hydrogen bonding between the amide NH and furan oxygen.

X-ray Crystallographic Characterization of Molecular Geometry

While X-ray data for this specific compound are unavailable, related benzofuran derivatives exhibit planar fused-ring systems with bond lengths of 1.36–1.41 Å for the furan C-O-C segment. The 4,6-dimethyl groups introduce steric hindrance, likely causing slight puckering in the benzofuran ring. The phenethyl side chain adopts a gauche conformation to minimize steric clashes with the methoxy groups.

Table 1 : Predicted bond angles and lengths (DFT calculations)

Bond/Angle Value
C3-C4 (benzofuran) 1.41 Å
O-C2-C3 108.5°
Dihedral (amide) 180° (trans)

Comparative Structural Analysis with Benzofuran Derivatives

The 4,6-dimethyl substitution pattern distinguishes this compound from common benzofuran derivatives:

  • 4,6-Dimethyl-2(3H)-benzofuranone (C10H10O2): Lacks the acetamide side chain but shares the 4,6-dimethyl motif. The ketone group at position 2 alters electronic properties.
  • 3-{4-[2-(2-Isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide : Features a carboxamide group at position 5 and a polyether chain, enhancing solubility but reducing steric bulk compared to 4,6-dimethyl groups.
  • Imidazo[2,1-b]thiazole derivatives : Replace the benzofuran core with a thiazole-imidazole system, demonstrating how heterocycle substitution impacts bioactivity.

Key structural trends :

  • Methyl groups at 4,6 positions increase hydrophobicity and steric hindrance.
  • Acetamide linkages improve hydrogen-bonding capacity compared to ether or ketone functionalities.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H25NO4/c1-14-9-15(2)22-17(13-27-20(22)10-14)12-21(24)23-8-7-16-5-6-18(25-3)19(11-16)26-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,24)

InChI Key

OILNANSXUDIJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

A classical approach involves the condensation of 2-hydroxy-5-methylacetophenone (A ) with methyl glyoxylate under acidic conditions (Scheme 1). The reaction proceeds via electrophilic aromatic substitution, forming the benzofuran ring with concurrent esterification.

Reaction Conditions :

  • Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).

  • Solvent : Toluene or dichloromethane.

  • Temperature : 80–110°C, 6–12 hours.

  • Yield : 65–78%.

Post-cyclization, hydrolysis of the ester group yields 4,6-dimethylbenzofuran-3-carboxylic acid (B ), a pivotal intermediate for subsequent functionalization.

Transition Metal-Catalyzed Cyclization

Modern protocols employ palladium or copper catalysts to enhance regioselectivity and reduce side reactions. For example, oxidative coupling of 3-methylphenol with propiolic acid derivatives using Pd(OAc)₂ and Cu(OAc)₂ in DMF at 120°C generates the benzofuran core in 82% yield. This method minimizes polycyclic byproducts and improves scalability.

Introduction of the Acetamide Group

The acetamide functionality is introduced via nucleophilic acyl substitution or Friedel-Crafts acetylation:

Chloroacetylation Followed by Amination

  • Chloroacetylation : Treatment of 4,6-dimethylbenzofuran (C ) with chloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions) yields 3-chloroacetyl-4,6-dimethylbenzofuran (D ).

    • Conditions : Dichloromethane, 0–5°C, 2 hours.

    • Yield : 70–85%.

  • Amination : Reaction of D with ammonium hydroxide or aqueous methylamine replaces the chloride with an amine, forming 3-acetamido-4,6-dimethylbenzofuran (E ).

Direct Acetylation Using Activated Esters

Alternative routes employ N-hydroxysuccinimide (NHS) esters of acetic acid, which react with the benzofuran under mild conditions (DMAP catalyst, THF, 25°C). This method achieves 88% yield with minimal side reactions.

Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine

The final step involves coupling the acetamide-functionalized benzofuran (E ) with 2-(3,4-dimethoxyphenyl)ethylamine (F ) via amide bond formation:

Carbodiimide-Mediated Coupling

  • Activation : The carboxylic acid derivative of E is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Coupling : Reaction with F in anhydrous DMF or THF at 0–25°C for 12–24 hours yields the target compound.

    • Yield : 60–75%.

    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to 2–4 hours with yields exceeding 80%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as cyclization and coupling, achieving 90% yield for the benzofuran core in 30 minutes. This method reduces energy consumption and improves reproducibility.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective amidation, avoiding racemization and enhancing chiral purity.

Analytical Characterization and Quality Control

Critical analytical data for intermediates and the final product include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% (UV detection at 254 nm)
Melting PointDifferential Scanning Calorimetry167–169°C
Molecular WeightHRMS367.4 g/mol (C₂₂H₂₅NO₄)
Structural Confirmation¹H/¹³C NMR, IRConsistent with expected functional groups

Challenges and Optimization Strategies

  • Regioselectivity in Benzofuran Formation : Competing ortho/para substitution during cyclization is mitigated using sterically hindered catalysts (e.g., Zeolite HY).

  • Racemization During Coupling : Low-temperature conditions (0–5°C) and chiral auxiliaries preserve stereochemical integrity.

  • Scalability : Continuous manufacturing platforms integrate in-line purification (e.g., simulated moving bed chromatography) to maintain yield at scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H23NO5
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

The compound features a complex structure that includes a benzofuran moiety and methoxy groups, which may contribute to its biological activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer’s disease. In vitro studies indicated an IC50 value of approximately 150 µM for acetylcholinesterase inhibition .
  • α-Glucosidase Inhibition : Similar compounds have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing type 2 diabetes mellitus (T2DM) .

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective properties. Studies have demonstrated that it can enhance cognitive function in animal models of Alzheimer’s disease through its cholinesterase inhibitory activity. This suggests a potential for developing treatments aimed at cognitive decline associated with neurodegenerative disorders .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study on Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that administration of the compound resulted in a significant reduction in infection rates compared to standard treatments. The results support the compound's potential as an effective antimicrobial agent.

Neuroprotective Effects Study

Another study focused on the cognitive benefits of the compound in animal models of Alzheimer’s disease. The results indicated that the cholinesterase inhibitory activity correlated with improved cognitive function, suggesting its therapeutic potential in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound
(879928-28-6)
C₂₂H₂₅NO₄ 367.44 4,6-Dimethylbenzofuran, 3,4-dimethoxyphenethyl Lipophilic; potential CNS activity due to benzofuran core .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide, 3,4-dimethoxyphenethyl Melting point: 90°C; synthesized in 80% yield via benzoyl chloride reaction .
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₆H₁₉NO₄S 321.40 Benzofuran, tetrahydrothiophene sulfone Water solubility: 48.2 µg/mL at pH 7.4 .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide C₁₈H₁₅F₃N₂O₃S 396.38 Trifluoromethylbenzothiazole, 3,4-dimethoxyphenyl Electron-withdrawing CF₃ group may enhance metabolic stability .
U-48800 (Opioid Analog) C₁₇H₂₂Cl₂N₂O 341.28 2,4-Dichlorophenyl, dimethylaminocyclohexyl Controlled substance; µ-opioid receptor agonist .

Key Observations :

  • The target compound’s benzofuran core distinguishes it from benzamide (Rip-B) and benzothiazole analogs.
  • Substituents like methoxy groups enhance lipophilicity compared to sulfone-containing analogs (e.g., 880787-69-9) .
  • The trifluoromethyl group in benzothiazole derivatives (e.g., EP3348550A1 compounds) may improve pharmacokinetic profiles .
Benzofuran vs. Benzamide Derivatives :
  • Target Compound : The benzofuran scaffold is associated with diverse biological activities, including CNS modulation. The dimethyl groups may sterically hinder metabolic degradation .
  • Rip-B : Benzamide derivatives are often explored for antimicrobial or anti-inflammatory properties. Rip-B’s simpler structure allows higher synthetic yields (80%) compared to more complex analogs .
Heterocyclic Modifications :
  • The trifluoromethyl group increases electronegativity, influencing binding affinity .
  • Tetrahydrothiophene Sulfone Derivative (880787-69-9): The sulfone group improves water solubility (48.2 µg/mL), a critical factor for oral bioavailability .
Opioid Receptor-Targeting Analogs (U-48800, U-51754):
  • Unlike the target compound, these analogs feature dichlorophenyl and dimethylaminocyclohexyl groups, which are hallmarks of synthetic opioids. Their pharmacological profiles contrast sharply with benzofuran-based compounds, emphasizing structural specificity in receptor targeting .

Crystallographic and Stability Data

The crystal structure of a related intermediate, [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate, reveals a monoclinic lattice (space group P21/c) with a unit cell volume of 2742.2 ų. Such data suggest that the 3,4-dimethoxyphenethyl group contributes to stable crystalline packing, which may influence the target compound’s solid-state stability .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₁O₃
Molecular Weight 285.34 g/mol
CAS Number 67616-16-4
Density 1.119 g/cm³
Boiling Point 492.7 °C
Flash Point 251.8 °C

These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point, suggesting potential utility in various applications.

Anti-inflammatory Effects

The benzofuran moiety present in the compound is known for its anti-inflammatory properties. Compounds containing benzofuran structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may provide neuroprotective benefits. For example, certain dimethoxyphenyl derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . Given the structural similarities, it is plausible that this compound may also offer neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitubercular Activity : A study on substituted benzamide derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of structurally related compounds for developing new antitubercular agents .
  • Anti-inflammatory Studies : Research on benzofuran derivatives has shown their ability to modulate inflammatory pathways, suggesting that this compound could be a candidate for further exploration in inflammatory diseases .
  • Neuroprotective Research : Investigations into similar compounds indicate potential neuroprotective mechanisms through the inhibition of oxidative stress pathways, which could be relevant for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology: The synthesis involves multi-step reactions, including benzofuran core formation, alkylation, and amidation. Optimization requires monitoring intermediates via HPLC (High-Performance Liquid Chromatography) and adjusting parameters like solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions (e.g., hydrolysis of methoxy groups). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the final product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology:

  • NMR (¹H/¹³C): Confirm methoxy groups (δ ~3.8 ppm for ¹H; ~55 ppm for ¹³C), benzofuran protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm for ¹³C).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 368.18 (calculated: 367.4 g/mol) .
  • IR: Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 or kinase targets) at concentrations ranging from 1–100 µM. Structural analogs suggest potential anti-inflammatory or neuroprotective activity, but dose-response curves and positive controls (e.g., indomethacin) are essential for validation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence binding to biological targets?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of similar compounds (e.g., benzofuran-acetamide derivatives) to map interactions with receptor pockets. Compare binding affinities with analogs lacking methoxy substituents to assess their role in hydrogen bonding or π-π stacking .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-acetamide derivatives?

  • Methodology:

  • Assay Reproducibility: Standardize protocols (e.g., ATP levels in kinase assays) across labs.
  • Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Selectivity Profiling: Use panels of related enzymes/receptors to identify off-target effects that may skew data .

Q. How can crystallographic data improve understanding of this compound’s solid-state properties?

  • Methodology: Single-crystal X-ray diffraction (monoclinic P21/c space group) reveals packing motifs and hydrogen-bonding networks (e.g., amide N-H···O interactions). Compare with computational models (Mercury Software) to correlate crystallinity with solubility and bioavailability .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Methodology: Use ADMET predictors (e.g., SwissADME) to identify likely Phase I/II metabolism sites (e.g., demethylation of methoxy groups). Validate with in vitro CYP450 inhibition assays to assess drug-drug interaction risks .

Critical Notes

  • Contradictory Evidence: While suggests neuroprotective potential, emphasizes anti-inflammatory targets. Researchers must contextualize these findings by cross-referencing assay conditions and model systems.

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